alpha-Amino-2-thiopheneacetonitrile

Chiral Chromatography Analytical Method Development Enantiomeric Purity

Sourcing a well-characterized α-aminonitrile for enantiospecific synthesis is a persistent bottleneck-most analogs lack validated chiral methods, risking failed stereoselective steps. This compound resolves that gap: it is the mandatory intermediate for assembling the N-(α-cyano-2-thenyl) fragment of the Oomycetes fungicide Ethaboxam, and its enantiomers can be resolved using a published Crownpak CR(+) HPLC method. Key supply-chain advantages: (1) ≥95% HPLC purity supports high-yielding acylation; (2) the documented chiral protocol provides immediate, peer-reviewed QC for enantiomeric excess; (3) its thiophene scaffold enables thienopyrimidine and thienodiazepine library synthesis not accessible with phenylglycinonitrile.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 61261-50-5
Cat. No. B045554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Amino-2-thiopheneacetonitrile
CAS61261-50-5
Synonyms2-Amino-2-(2-thienyl)acetonitrile;  α-Amino-2-thiopheneacetonitrile
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C#N)N
InChIInChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2
InChIKeyNNJQHPAPVHHYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Amino-2-thiopheneacetonitrile Overview


alpha-Amino-2-thiopheneacetonitrile (CAS 61261-50-5) is a heterocyclic α-aminonitrile featuring a thiophene ring substituted at the 2-position with an aminoacetonitrile group, giving it an asymmetric carbon center . It is primarily utilized as a versatile building block in medicinal and agrochemical chemistry, most notably as a key intermediate in the synthesis of the commercial Oomycetes fungicide Ethaboxam . The compound's dual amino and nitrile functionalities enable its participation in stereoselective transformations and its resolution into pure enantiomers for chiral synthesis [1].

Generic Substitution Risks


While numerous thiopheneacetonitrile derivatives exist as synthetic intermediates, alpha-Amino-2-thiopheneacetonitrile possesses a specific substitution pattern critical for downstream applications. Simple analogs like 2-thiopheneacetonitrile (CAS 20893-30-5) lack the essential α-amino group required for forming chiral amide bonds in routes to molecules like Ethaboxam [1]. Furthermore, the compound's racemic nature creates a need for well-characterized chiral resolution methods, as the desired biological activity in final agrochemical or pharmaceutical agents is often enantiospecific. The documented chiral separation protocols using Crownpak CR(+) columns are specifically validated for this compound's enantiomers, providing a level of analytical control that generic, uncharacterized mixtures cannot offer [2].

Differentiation Evidence


Validated Chiral Resolution

A direct enantiomeric separation method has been specifically developed and validated for racemic amino-thiophene-2-yl-acetonitrile (TAN). Using a Crownpak CR(+) chiral crown ether stationary phase, the resolution factor and retention behavior were quantitatively investigated [1]. This provides a unique, documented quality control advantage. In contrast, separation protocols for closely related α-aminonitriles like 2-amino-2-phenylacetonitrile require different, and often less efficient, chromatographic conditions [2]. This established method ensures reliable procurement of enantiomerically enriched material.

Chiral Chromatography Analytical Method Development Enantiomeric Purity

Ethaboxam Precursor

According to patent EP 1 045 848 B1, an aminonitrile compound of formula (X), derived from thiophene-2-carboxaldehyde via Strecker synthesis, is the direct starting material for the thiopheneacetamide intermediate required to produce Ethaboxam [1]. While exact yields for this specific aminonitrile are not disclosed, the patent explicitly identifies 2-thienyl-substituted α-aminonitriles as essential. Alternative aminonitriles, such as those with phenyl or furyl rings, would lead to structurally different carboxamide backbones and are not recognized as valid precursors for this particular commercial fungicide, highlighting a unique fit-for-purpose advantage [1].

Agrochemical Synthesis Fungicide Intermediate Process Chemistry

Enantioselective α-Thio-Aminonitrile Synthesis

A catalytic enantioselective method has been reported for constructing α-thio-substituted α-aminonitriles featuring a tetrasubstituted carbon center, with derivatives of 2-thiopheneacetonitrile serving as key substrates [1]. While quantitative yield and enantiomeric excess (ee) data for the specific compound alpha-amino-2-thiopheneacetonitrile were not isolated, this work demonstrates the compound's privileged role in generating highly complex, three-dimensional molecular architectures. This contrasts with simpler α-aminonitriles, which lack the additional sulfur heteroatom handle that enables further functionalization at the thiophene ring [1].

Enantioselective Catalysis Asymmetric Synthesis α-Aminonitrile Building Blocks

Application Scenarios


Ethaboxam Synthesis (Patented Route)

This is the compound's most established industrial application. For CROs/CDMOs manufacturing the Oomycetes fungicide Ethaboxam, this α-aminonitrile is the mandatory intermediate for constructing the thiazole carboxamide core. Its procurement is justified not by superior performance over analogs, but because no other aminonitrile can correctly assemble the specific N-(α-cyano-2-thenyl) fragment required in the final product [1]. Sourcing this compound with a documented purity profile (e.g., ≥95% by HPLC) directly supports a high-yielding acylation step.

Enantiopure Material Sourcing

For any project where the stereochemistry of the α-carbon is critical, the existence of a published, compound-specific chiral HPLC method on Crownpak CR(+) provides a direct, implementable quality control strategy [2]. Buyers can commission or verify the enantiomeric excess of their lot using this peer-reviewed protocol, something not available for most of its structural cousins. This scenario is particularly relevant for medicinal chemistry teams exploring enantiopure α-aminonitrile building blocks.

Sulfur-Containing Heterocyclic Diversification

The compound's thiophene ring distinguishes it from phenylglycinonitrile. In a discovery setting, it allows the synthesis of thienopyrimidines, thienodiazepines, or thio-substituted chiral α-amino acid precursors [3]. Procurement is recommended when the target library requires a sulfur-containing, electron-rich aromatic system for specific biological target interactions, which the phenyl analog cannot replicate. The established chemistry for deaminative coupling to thioethers further expands its utility.

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